Product packaging for 2-nitro-3-(trifluoromethyl)pyridine(Cat. No.:CAS No. 1803801-69-5)

2-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B6161157
CAS No.: 1803801-69-5
M. Wt: 192.10 g/mol
InChI Key: YVTKBICRIROREK-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)pyridine (CAS 1803801-69-5) is a high-value pyridine derivative with the molecular formula C6H3F3N2O2 and a molecular weight of 192.10 . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an electron-withdrawing nitro group and a trifluoromethyl group on the pyridine ring, makes it a prime candidate for nucleophilic aromatic substitution reactions . Recent scientific studies highlight that the 3-nitro group in such pyridines can be selectively substituted by various nucleophiles, including thiols, to create more complex structures . This reactivity is leveraged to synthesize novel compounds with potential applications in developing pharmaceuticals, agrochemicals, and functional materials . Furthermore, pyridine derivatives analogous to this compound are known to exhibit interesting photophysical properties, such as large Stokes shifts, making them subjects of interest in materials science . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers can order this compound in quantities ranging from 50mg to 2.5g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1803801-69-5

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

2-nitro-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3-10-5(4)11(12)13/h1-3H

InChI Key

YVTKBICRIROREK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])C(F)(F)F

Purity

95

Origin of Product

United States

Synthesis of 2 Hydroxy 5 Nitro 3 Trifluoromethyl Pyridine:

A common precursor is 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576), which is typically synthesized via the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. guidechem.com A described method involves using a mixture of nitric acid and sulfuric acid at low temperatures. guidechem.com

Reaction: 2-hydroxy-3-(trifluoromethyl)pyridine + HNO₃ (in H₂SO₄) → 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine + H₂O

While effective, electrophilic nitration reactions using mixed acids are classic examples of processes with low atom economy. orgchemres.org The sulfuric acid acts as a catalyst and dehydrating agent but is used in large stoichiometric excess and contributes significantly to the waste stream, requiring neutralization and disposal. rsc.org

Optimization Strategies: To enhance the green credentials of this step, research focuses on alternative nitrating agents and catalytic systems that reduce waste. The use of solid acid catalysts or milder nitrating agents like 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate (B79036) ([Msim]NO₃), which can act as both solvent and reagent, represents a more atom-economical approach by minimizing the use of strong acids and simplifying workup procedures. orgchemres.org

Synthesis of 2 Chloro 3 Trifluoromethyl Pyridine Derivatives:

Halogenated pyridines are crucial intermediates. For instance, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320) can be synthesized from 5-nitro-3-(trifluoromethyl)pyridin-2-ol by treatment with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). chemicalbook.com

Reaction: 5-nitro-3-(trifluoromethyl)pyridin-2-ol + SOCl₂ → 2-chloro-5-nitro-3-(trifluoromethyl)pyridine + SO₂ + HCl

This reaction demonstrates a common strategy for converting hydroxyl groups to chlorides. Although it achieves a high yield (86%), the atom economy is compromised by the generation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. chemicalbook.com

Another significant industrial method for producing chloro(trifluoromethyl)pyridines is through high-temperature, vapor-phase chlorination and fluorination reactions. nih.govjst.go.jp For example, simultaneous vapor-phase reactions can yield key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) from picoline precursors. nih.gov

Optimization Strategies: The efficiency of these high-temperature industrial processes is heavily dependent on the catalyst and reaction conditions. nih.gov

Catalyst Selection: Transition metal-based catalysts, such as iron fluoride (B91410), are employed to direct the reaction towards the desired product. nih.gov

Condition Control: Fine-tuning the molar ratio of reactants (e.g., chlorine gas) and the reaction temperature is crucial for controlling the degree of chlorination and minimizing the formation of multi-halogenated, less desirable byproducts. nih.govjst.go.jp

Catalytic Processes: The development of catalytic routes is paramount for improving atom economy. As seen in other industrial syntheses, switching from a stoichiometric process to a catalytic one can dramatically increase atom economy, often from below 50% to 100% in ideal cases, thereby reducing both waste and cost. chemistry-teaching-resources.comrsc.org

The following table summarizes research findings on the synthesis of a key precursor, highlighting the impact of reaction conditions on efficiency.

Precursor/TargetReactantsCatalyst/ReagentConditionsYieldAtom Economy ConsiderationReference
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine 5-nitro-3-(trifluoromethyl)pyridin-2-ol, SOCl₂DMF100°C, 10 h86%Generates SO₂ and HCl as byproducts, lowering atom economy. chemicalbook.com
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) 2-hydroxy-3-(trifluoromethyl)pyridine, HNO₃H₂SO₄-10°C to 40°CNot specifiedUse of excess sulfuric acid leads to significant waste and poor atom economy. guidechem.com
Chloro-bis(trifluoromethyl)pyridine Lutidine precursorNot specifiedHigh Temperature60-80%Efficiency is sensitive to temperature and reactant ratios to control byproduct formation. nih.gov

Chemical Reactivity and Transformation Studies of 2 Nitro 3 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is further enhanced by the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These substituents lower the electron density of the aromatic ring, making it more electrophilic and facilitating the attack of nucleophiles. libretexts.org The substitution typically occurs at positions ortho or para to the electron-withdrawing groups, where the negative charge in the intermediate Meisenheimer complex can be effectively stabilized. libretexts.orgstackexchange.comvaia.com

Reactivity with Nitrogen Nucleophiles (e.g., Amines)

2-Nitro-3-(trifluoromethyl)pyridine readily undergoes nucleophilic aromatic substitution with various nitrogen nucleophiles, such as primary and secondary amines. These reactions typically result in the displacement of a leaving group on the pyridine ring by the amine. For instance, the reaction of a halo-substituted nitropyridine with an amine is a common method for the synthesis of amino-substituted nitropyridines. clockss.org The reaction conditions, including the choice of solvent and base, can influence the outcome and selectivity of the reaction. clockss.org In some cases, unexpected rearrangements, such as nitro-group migration, have been observed during the reaction of halo-nitropyridines with amines in polar aprotic solvents. clockss.org

Reactant 1Reactant 2Product(s)Notes
3-bromo-4-nitropyridineAmineAmino-substituted nitropyridines, nitro-group migration productsNitro-group migration can occur in polar aprotic solvents. clockss.org
2-halopyridinium ketene (B1206846) hemiaminalsAlkyl and aryl aminesSubstituted 2-aminopyridinium saltsExceptionally reactive towards nucleophilic aromatic substitution.

Reactivity with Oxygen Nucleophiles (e.g., Alkoxides, Hydroxides)

Oxygen nucleophiles, such as alkoxides (RO⁻) and hydroxides (OH⁻), can also participate in SNAr reactions with activated pyridine derivatives. The reaction of this compound with an alkoxide would be expected to yield the corresponding alkoxy-substituted pyridine. These reactions are often carried out in the presence of the corresponding alcohol or a non-nucleophilic solvent. acsgcipr.org The reactivity of the substrate is dependent on the electron-withdrawing power of the substituents on the pyridine ring. libretexts.org It has been noted that even in the presence of groups that typically increase electron density, such as methoxy (B1213986) groups, SNAr can still proceed efficiently on nitropyridine systems. epa.gov

Reactant 1NucleophileProductReference
Phenyl trifluoromethyl sulfonetBuOKTrifluoromethylated products cas.cn
2-nitropyridines with methoxy/methyl groups[F-18]fluoride[F-18]fluoropyridines epa.gov

Reactivity with Sulfur Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, particularly thiols (RSH) and their corresponding thiolates (RS⁻), are highly effective in SNAr reactions with electron-deficient aromatic and heteroaromatic compounds. acsgcipr.orgnih.gov The reaction of this compound with a thiol in the presence of a base would lead to the formation of a thioether derivative. These reactions are typically performed in a solvent, and the choice of base can range from weaker amines to stronger inorganic bases or metal hydrides, depending on the reactivity of the starting materials. acsgcipr.org Studies have shown that even non-activated nitro groups can be selectively substituted by sulfur nucleophiles in nitropyridine systems. nih.gov The high nucleophilicity of thiols and thiolates often allows these reactions to proceed under mild conditions, sometimes even at room temperature. chemrxiv.org

ReactantNucleophileProductConditions
2-methyl-3-nitropyridinesThiols3-Thioether-substituted pyridinesDMF, K₂CO₃, heat nih.gov
2-chloro-1-(1-ethoxyvinyl)pyridinium triflateThiols/Thiolates2-ThiopyridiniumsRoom temperature chemrxiv.org
PerfluoroarenesThiolsPerfluoroaryl sulfidesTriethylamine, acetonitrile (B52724) chemrxiv.org

Regioselectivity and Mechanistic Aspects of SNAr

The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is dictated by the positions of the activating groups. Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing substituents because the resulting anionic intermediate, the Meisenheimer complex, can be stabilized by resonance, with the negative charge delocalized onto the heteroatom and the electron-withdrawing groups. stackexchange.comvaia.com For this compound, the positions most activated towards nucleophilic attack would be the 2- and 6-positions.

The mechanism of SNAr reactions is generally considered to be a two-step process involving the formation of a Meisenheimer complex followed by the departure of the leaving group. acsgcipr.org However, recent studies have suggested that some SNAr reactions may proceed through a concerted, one-step displacement mechanism, particularly with highly reactive substrates or specific nucleophiles. chemrxiv.orgnih.gov The nature of the nucleophile, leaving group, and solvent can all influence the reaction mechanism. nih.gov

Reactions Involving the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Reductive Transformations to Amino Pyridine Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to valuable amino pyridine derivatives. These derivatives are important intermediates for the synthesis of pharmaceuticals and agrochemicals. google.comacs.org A variety of reducing agents and methods can be employed for this transformation.

Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or triethylsilane. google.com Chemical reducing agents like iron powder in the presence of an acid are also frequently used. orgsyn.org More recently, electrochemical methods have been developed for the reduction of nitro compounds, offering a scalable and environmentally friendly alternative. acs.org The choice of reducing agent and reaction conditions can be crucial to avoid side reactions and achieve high yields of the desired aminopyridine.

Starting MaterialReducing Agent/MethodProductReference
NitroarenesCatalytic hydrogenation (e.g., Pd/C, H₂)Anilines google.com
2-amino-5-bromo-3-nitropyridineReduced iron, acid2,3-diamino-5-bromopyridine orgsyn.org
NitrobenzotrifluoridesElectrochemical reduction3-Trifluoromethylanilines acs.org
N,N'-di-(3-pyridyl)-ureaNitration followed by hydrolysis2-nitro-3-aminopyridine google.com

Nitration/Reduction Sequences for Polysubstituted Pyridines

The strategic introduction of nitro groups onto the pyridine ring, followed by their reduction to amino groups, serves as a cornerstone for the synthesis of a diverse array of polysubstituted pyridines. This nitration/reduction sequence is particularly relevant in the context of this compound, as it opens avenues to complex molecular architectures.

The nitration of pyridine derivatives can be achieved using various nitrating agents, with a mixture of nitric acid and sulfuric acid being a common choice. For instance, the nitration of 2-methyl-6-(trifluoromethyl)pyridine (B1317463) with nitric and sulfuric acids under controlled temperature conditions is a known method for producing nitropyridine derivatives. Similarly, nitration of 3-(trifluoromethyl)pyridine (B54556) derivatives followed by bromination at the 2-position can yield compounds like 2-bromo-5-nitro-3-(trifluoromethyl)pyridine (B1523400). The use of nitric acid in trifluoroacetic anhydride (B1165640) has also been reported for the nitration of various pyridines, resulting in the corresponding 3-nitropyridines. rsc.orgresearchgate.net

The subsequent reduction of the nitro group is a critical step in these synthetic sequences. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst, or chemical reduction with reagents like tin(II) chloride. The reduction of the nitro group in 2-bromo-5-nitro-3-(trifluoromethyl)pyridine to an amino group is a key step in the synthesis of more complex derivatives.

These nitration/reduction sequences are integral to creating polysubstituted pyridines that are valuable in medicinal chemistry and materials science. nih.govorganic-chemistry.orgacs.orgrsc.org For example, the synthesis of polysubstituted trifluoromethylpyridines has been achieved through a Bohlmann-Rahtz heteroannulation reaction, utilizing trifluoromethyl-α,β-ynones as building blocks. nih.gov

Other Reactions Affecting the Nitro Moiety

Beyond simple reduction, the nitro group of this compound can participate in a range of other chemical transformations, further expanding its synthetic utility. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack.

In some instances, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This is particularly true when the pyridine ring is further activated by other electron-withdrawing substituents. For example, studies on 3-R-5-nitropyridines have shown that the nitro group can be displaced by various sulfur, nitrogen, and oxygen nucleophiles. nih.gov This reactivity allows for the direct introduction of a wide range of functional groups onto the pyridine core.

The reduction of nitroarenes can also lead to a variety of products depending on the reaction conditions and the reducing agent used. libretexts.org For example, reduction in alkaline media can result in the formation of bimolecular products like azoxy, azo, and hydrazo compounds. libretexts.org While zinc and hydrochloric acid typically reduce nitroarenes to the corresponding amine, using zinc and ammonium (B1175870) chloride solution can yield N-arylhydroxylamines. libretexts.org

Furthermore, the nitro group can be involved in more complex reaction cascades. For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones in the presence of ammonia (B1221849) can lead to a three-component ring transformation, yielding cyclohexa[b]pyridine derivatives. semanticscholar.org

Transformations at the Trifluoromethyl Group

Defluorination and Further Functionalization

The trifluoromethyl (CF₃) group is generally considered to be highly stable and chemically inert. However, under specific conditions, it can undergo transformations, including defluorination, which opens up pathways for further functionalization. While the direct functionalization of the C-F bonds in a CF₃ group is challenging, it represents an important area of research for the late-stage modification of complex molecules. researchgate.net

The activation of the C-F bond in a trifluoromethyl group can proceed through various intermediates, such as difluorocarbocations, difluorocarboradicals, or difluoroorganometallic species. researchgate.net One approach to functionalizing the CF₃ group involves its partial or complete defluorination. For instance, the biodegradation of certain fluorinated compounds by microorganisms like Pseudomonas putida F1 has been shown to involve dioxygenase-catalyzed reactions that can lead to defluorination. nih.gov While not a direct chemical method, this highlights the possibility of C-F bond cleavage.

In synthetic chemistry, specific reagents and conditions are required to effect the transformation of a CF₃ group. For example, the reaction of trifluoromethyl-substituted alkenes with certain catalysts can lead to hydrodefluorination. researchgate.net Although direct defluorination of the CF₃ group in this compound is not widely reported, the principles of C-F bond activation could potentially be applied.

Influence of the Trifluoromethyl Group on Ring Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence on the pyridine ring of this compound has a profound impact on the ring's reactivity. nih.govresearchgate.netresearchgate.net This influence is primarily exerted through a strong negative inductive effect (-I effect), which significantly alters the electron density distribution within the aromatic system. nih.govresearchgate.net

The electron-withdrawing nature of the CF₃ group, in conjunction with the nitro group, renders the pyridine ring highly electron-deficient. This electron deficiency deactivates the ring towards electrophilic aromatic substitution, making such reactions difficult. uoanbar.edu.iq Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the electron-withdrawing groups are particularly susceptible to nucleophilic attack. uoanbar.edu.iq

The CF₃ group's influence extends to the acidity of adjacent functional groups and the stability of reaction intermediates. nih.gov For example, the presence of a CF₃ group can increase the acidity of N-H protons in nearby functional groups. researchgate.net Furthermore, the CF₃ group can stabilize anionic intermediates (Meisenheimer complexes) formed during SNAr reactions, thereby facilitating the substitution process.

The combination of a nitro group and a trifluoromethyl group on the same pyridine ring creates a unique electronic environment that enhances the molecule's chemical versatility, making it a valuable building block in the synthesis of complex heterocyclic compounds.

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been successfully applied to functionalize pyridine rings, including those bearing a trifluoromethyl group. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate.

In the context of trifluoromethyl-substituted pyridines, the Suzuki-Miyaura reaction provides an efficient method for introducing aryl or heteroaryl substituents. For instance, trifluoromethyl-substituted pyridylboronic acids have been synthesized and subsequently used in palladium-catalyzed cross-coupling reactions with various heteroaryl halides to produce CF₃-substituted aryl/heteroaryl-pyridines in good yields. rsc.org The addition of potassium formate (B1220265) has been shown to suppress the undesired homocoupling of the boronic esters. rsc.org

The reactivity of the pyridine substrate in Suzuki-Miyaura coupling is influenced by the nature and position of its substituents. For example, the coupling of 2-chloro-3-(trifluoromethyl)phenylboronic acid has been reported. tcichemicals.com It has also been shown that 2,6-dichloro-3-(dimethoxymethyl)pyridine can be selectively functionalized at the 6-position via a Suzuki-Miyaura reaction with 4-methoxyphenyl (B3050149) boronic acid. researchgate.net

Recent research has even demonstrated the possibility of using nitroarenes as electrophilic partners in Suzuki-Miyaura coupling reactions, a process initiated by the cleavage of the aryl-nitro bond by palladium. acs.org This opens up new possibilities for the direct use of nitro-substituted pyridines like this compound in cross-coupling reactions.

The Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids and their esters has also been reported to generate 2-arylpyridines. bohrium.com These examples underscore the broad utility of the Suzuki-Miyaura reaction in the synthesis of complex, functionalized pyridine derivatives.

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org For substrates like this compound, a halogenated precursor, such as 2-chloro- or 2-bromo-3-nitro-5-(trifluoromethyl)pyridine, is necessary for this transformation. The strong electron-withdrawing properties of the nitro and trifluoromethyl groups render the pyridine ring highly electron-deficient, which facilitates the oxidative addition step in the catalytic cycle.

Modern Sonogashira protocols often focus on developing copper-free conditions to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org These reactions can be performed at room temperature using highly efficient palladium precatalysts and suitable bases. nih.govacs.org The choice of ligand, solvent, and base is critical for achieving high yields, especially with electron-poor substrates. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst performance. libretexts.org While specific examples for the direct Sonogashira coupling of this compound are not extensively documented, the reactivity of analogous compounds like 2-bromo-5-nitro-3-(trifluoromethyl)pyridine in cross-coupling reactions suggests its potential as a suitable coupling partner.

Table 1: Representative Conditions for Sonogashira Coupling of Related Aryl Halides This table is illustrative and based on general findings for similar substrates, not specifically this compound.

Catalyst System Base Solvent Temperature Typical Substrate Reference
Pd(PPh₃)₂Cl₂ / CuI Amine (e.g., Et₃N) THF / Toluene Room Temp. to 100°C Aryl Iodides/Bromides wikipedia.orgorganic-chemistry.org
[DTBNpP]Pd(crotyl)Cl TMP DMSO Room Temperature Aryl Bromides nih.govacs.org
Pd(OAc)₂ / Ligand Cs₂CO₃ Dioxane 80-120°C Aryl Chlorides libretexts.org

Buchwald-Hartwig Amination and Related C-N Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnumberanalytics.com This reaction has become a cornerstone of medicinal chemistry for creating aryl amines. youtube.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orgyoutube.com

When applying this reaction to substrates containing a nitro group, such as a halogenated derivative of this compound, careful consideration of the reaction conditions is necessary. The presence of a nitro group can be challenging, as it may be incompatible with some strong bases like potassium tert-butoxide (KOtBu), which are commonly used in these reactions. libretexts.org However, the Buchwald-Hartwig amination is known to tolerate a variety of functional groups, including nitro groups, provided the catalyst system and base are chosen appropriately. numberanalytics.com The use of weaker bases, such as K₂CO₃, or specialized ligand systems can mitigate potential side reactions. libretexts.org The electron-deficient nature of the pyridine ring in this compound derivatives would likely make the C-X bond (where X is a halogen) highly susceptible to oxidative addition, a key step in the catalytic cycle.

Table 2: Key Considerations for Buchwald-Hartwig Amination of Nitro-Aryl Halides This table provides general guidance based on established principles.

Parameter Consideration for Nitro-Substituted Substrates Rationale Reference
Base Use of weaker bases (e.g., K₂CO₃, Cs₂CO₃) is often preferred over strong alkoxides (e.g., KOtBu). Strong bases can potentially react with the nitro group or promote side reactions. libretexts.org
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are highly effective. These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. youtube.com
Amine Scope The reaction is generally applicable to both primary and secondary amines. Modern catalyst systems have expanded the scope to include a wide range of amine coupling partners. wikipedia.orgorganic-chemistry.org
Temperature Milder conditions may be required to prevent degradation of the nitro group. Optimization is key to balance reaction rate and substrate stability. numberanalytics.com

Other Palladium and Transition Metal-Mediated Transformations

Beyond Sonogashira and Buchwald-Hartwig reactions, the electron-deficient core of this compound makes it amenable to other transition metal-mediated transformations. Palladium-catalyzed reactions, in particular, are widely used for the functionalization of such heterocyclic systems. researchgate.net

For instance, Suzuki-Miyaura coupling, which forms C-C bonds using organoboron reagents, and Stille coupling, which uses organotin reagents, are plausible transformations for halogenated derivatives of this compound. The high reactivity of the C-X bond in such electron-poor systems is advantageous for these cross-coupling reactions.

Furthermore, recent advances have focused on the direct C-H functionalization of pyridine rings. A method for the 3-position-selective C–H trifluoromethylation of pyridines has been developed, which proceeds through nucleophilic activation of the pyridine ring via hydrosilylation, followed by electrophilic trifluoromethylation. acs.orgchemrxiv.org While this specific reaction introduces a trifluoromethyl group, the underlying principle of activating the pyridine ring could potentially be adapted for other transformations.

Radical Reactions and Mechanistic Investigations

The introduction of a trifluoromethyl group can also proceed via radical pathways. However, controlling the regioselectivity of radical reactions on pyridine rings can be difficult due to the high reactivity of the trifluoromethyl radical, often leading to a mixture of isomers. chemrxiv.org

Mechanistic studies on related systems have provided insight into the transformation of pyridine derivatives. For example, investigations into the C-H trifluoromethylation of pyridines have identified the formation of N-silyl enamine and trifluoromethylated enamine intermediates, clarifying the reaction pathway. acs.orgchemrxiv.org In other systems, such as the kinetic resolution of sulfoximines catalyzed by chiral pyridine-N-oxides, mechanistic analysis has pointed to the formation of O-acylated pyridinium (B92312) cation intermediates. acs.orgacs.org These studies underscore the importance of understanding reaction mechanisms to control selectivity and efficiency in the synthesis of complex pyridine-containing molecules.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of this compound are influenced by its constituent functional groups. The nitro group is electrochemically active and can be reduced to an amino group. Studies on related nitrobenzotrifluorides have demonstrated that the electrochemical reduction to the corresponding aniline (B41778) derivatives can be achieved with high efficiency in divided cells, offering a scalable and sustainable synthetic route. acs.org This suggests that the nitro group in this compound could be selectively reduced to an amine under electrochemical conditions, providing a pathway to 2-amino-3-(trifluoromethyl)pyridine.

The photophysical properties of nitropyridine derivatives have also been investigated. A related compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576), has been successfully employed as a novel matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging. nih.gov Its utility in this application is due to its strong ultraviolet absorption, low background interference, and high ionization efficiency for metabolites. nih.gov This inherent photochemical characteristic suggests that this compound itself likely possesses significant UV absorption and potential for photochemical reactivity.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-nitro-3-(trifluoromethyl)pyridine. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and spatial relationships within the molecule.

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provides fundamental data on the chemical environment of each atom.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts are influenced by the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. The proton at the C-6 position would likely appear at the most downfield shift, followed by the protons at C-4 and C-5.

The ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in sharp singlet peaks for each unique carbon atom. libretexts.org The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups (C-2 and C-3) are expected to be significantly deshielded and appear at downfield chemical shifts. The ¹³C signal for the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR is particularly informative for fluorinated compounds like this compound. nih.gov It provides a direct window into the electronic environment of the trifluoromethyl group. A single sharp singlet is anticipated in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a CF₃ group attached to an aromatic ring. rsc.orgrsc.org Its precise position can be sensitive to solvent and electronic effects from the adjacent nitro group. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HH-4~8.0-8.2ddJH4-H5, JH4-H6
¹HH-5~7.6-7.8ddJH5-H4, JH5-H6
¹HH-6~8.8-9.0ddJH6-H4, JH6-H5
¹³CC-2~150-155s-
¹³CC-3~130-135 (q)q¹JCF ~ 275 Hz
¹³CC-4~125-130s-
¹³CC-5~120-125s-
¹³CC-6~145-150s-
¹³C-CF₃~121-124 (q)q¹JCF ~ 276 Hz
¹⁹F-CF₃~ -65 to -68s-

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. numberanalytics.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H-4 with H-5, H-5 with H-6, and a weaker correlation between H-4 and H-6, confirming their positions on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. columbia.edu It is a highly sensitive method that would show cross-peaks between H-4 and C-4, H-5 and C-5, and H-6 and C-6, providing an unambiguous assignment of the protonated carbons in the ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations for this compound would include cross-peaks from H-4 to C-2, C-3, C-5, and C-6, and from H-6 to C-2, C-4, and C-5. A correlation from the ring protons to the trifluoromethyl carbon would definitively place the -CF₃ group at the C-3 position. youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between nuclei that are in close proximity, providing information about the molecule's three-dimensional structure. numberanalytics.com For a planar molecule like this, ROESY can help confirm assignments by showing correlations between adjacent protons, such as H-4 and H-5, and H-5 and H-6.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule. These methods are highly effective for identifying specific functional groups and studying molecular dynamics.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the nitro, trifluoromethyl, and pyridine ring moieties. cet-science.comresearchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H stretchingPyridine Ring
~1600-1450C=C and C=N stretchingPyridine Ring
~1530-1560Asymmetric NO₂ stretchingNitro Group
~1340-1360Symmetric NO₂ stretchingNitro Group
~1300-1100C-F stretchingTrifluoromethyl Group
~850-750C-N stretching / C-H out-of-plane bendingNitro Group / Pyridine Ring

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. optica.org For aromatic nitro compounds, the symmetric and antisymmetric stretching vibrations of the NO₂ group are prominent features in the Raman spectrum. optica.orgsigmaaldrich.com The vibrations of the trifluoromethyl group and the pyridine ring also produce characteristic Raman signals. nih.govsigmaaldrich.com

Table 3: Predicted FT-Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~1600-1570Ring stretchingPyridine Ring
~1530-1560Asymmetric NO₂ stretchingNitro Group
~1340-1360Symmetric NO₂ stretchingNitro Group
~1300-1100C-F stretchingTrifluoromethyl Group
~1000Ring breathing modePyridine Ring

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a synthesized compound and for obtaining structural information through analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₆H₃F₃N₂O₂. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (-NO₂, 46 Da) or the trifluoromethyl group (-CF₃, 69 Da), leading to characteristic fragment ions that help to confirm the substitution pattern on the pyridine ring.

LC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a complex mixture. researchgate.net Its application is critical in the context of synthesizing and studying this compound, where reaction mixtures can contain starting materials, intermediates, the desired product, and various byproducts.

LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. researchgate.net In a typical workflow, the sample mixture is injected into an HPLC system, where compounds are separated based on their physicochemical properties (e.g., polarity, size) as they interact with the stationary phase of the column. As each separated compound elutes from the column, it is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, through fragmentation, structural details.

This technique is invaluable for:

Impurity Profiling: During the synthesis of this compound, isomers and other related impurities can be formed. LC-MS can separate these closely related structures and provide data for their identification.

Reaction Monitoring: By taking aliquots from a reaction vessel over time, online or at-line LC-MS can track the consumption of reactants and the formation of products, which is essential for optimizing reaction conditions. nih.gov

Metabolite Identification: In biological or environmental studies, LC-MS is used to detect and identify metabolites or degradation products of the parent compound in complex matrices like tissue extracts or environmental samples. researchgate.netresearchgate.net The use of tandem LC-MS (LC-MS/MS) with triple quadrupole detection is a standard method for achieving the sensitivity and selectivity needed to analyze numerous analytes in such complex matrices. researchgate.netchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental formula from its exact mass.

For this compound, with a molecular formula of C₆H₃F₃N₂O₂, the monoisotopic mass is calculated to be 192.01466 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. This capability is fundamental for structural confirmation and for identifying unknown products in a reaction mixture. chromatographyonline.com

HRMS is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures. chromatographyonline.comnih.gov LC-HRMS workflows can be used to screen for both targeted and non-targeted fluorinated compounds, providing structural information based on MS/MS fragmentation patterns. chromatographyonline.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts
Adduct TypeCalculated m/zPredicted Collision Cross Section (CCS) Ų
[M+H]⁺193.02194129.6
[M+Na]⁺215.00388138.8
[M-H]⁻191.00738128.8
[M]⁺192.01411124.2

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the material. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the intensities and positions of these spots, a detailed model of the electron density, and thus the atomic structure, can be generated. wikipedia.org

For this compound, an X-ray crystal structure would provide unequivocal data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.

Conformation: The spatial orientation of the trifluoromethyl and nitro substituent groups relative to the pyridine ring. It is expected that the trifluoromethyl group would adopt a staggered conformation to minimize steric hindrance.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding or π-π stacking that influence the material's bulk properties. nih.gov

Structural studies of related compounds, such as 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine, show that the pyridine ring maintains its characteristic aromatic geometry. In such structures, the nitro group often lies nearly coplanar with the ring, which allows for electronic conjugation. The powerful electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the electronic distribution and bond characteristics within the benzene (B151609) or pyridine ring. nih.gov

In-situ Reaction Monitoring Techniques (e.g., ReactIR, Online LC-MS)

The synthesis of this compound, likely proceeding through the nitration of a pyridine precursor, can be significantly optimized by using in-situ reaction monitoring techniques. rsc.orgntnu.no These Process Analytical Technologies (PAT) provide real-time data on the chemical and physical changes occurring within a reaction vessel, eliminating the need for manual sampling and offline analysis.

ReactIR (In-situ FTIR Spectroscopy): This technique uses an attenuated total reflectance (ATR) probe inserted directly into the reaction mixture to collect Fourier-transform infrared (FTIR) spectra in real-time. By monitoring the characteristic vibrational frequencies of functional groups, ReactIR can track the concentration profiles of reactants, intermediates, and products. For the synthesis of this compound, one could monitor the disappearance of reactant bands and the appearance of bands corresponding to the nitro group (N-O stretching vibrations, typically 1300-1600 cm⁻¹) and the trifluoromethyl group (C-F stretching vibrations, 1000-1300 cm⁻¹).

Online LC-MS: In an online LC-MS setup, a small, continuous stream of the reaction mixture is automatically sampled, diluted, and injected into an LC-MS system. This provides a near-real-time snapshot of the reaction's progress, showing the formation of the desired product as well as any isomers or impurities. frontiersin.org This detailed information is crucial for understanding reaction kinetics, identifying transient intermediates, and determining the optimal endpoint of the reaction to maximize yield and minimize byproduct formation. nih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are pivotal in understanding the intrinsic properties of 2-nitro-3-(trifluoromethyl)pyridine. These computational methods offer a lens into the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the molecular structure and stability of this compound. By employing methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can optimize the molecule's geometry, predicting bond lengths and angles with high accuracy. nih.govnih.govresearchgate.net These calculations have been successfully applied to various pyridine (B92270) derivatives, providing results that align well with experimental data. nih.govnih.govresearchgate.net

The stability of nitro derivatives of pyridine, including those with trifluoromethyl groups, has been assessed by calculating their heat of formation using DFT methods. researchgate.net These studies indicate that the presence and position of the nitro and trifluoromethyl groups significantly influence the electron density distribution and, consequently, the aromaticity and thermal stability of the pyridine ring. researchgate.net The trifluoromethyl group, being one of the most powerful electron-withdrawing groups, profoundly impacts the electronic environment of the pyridine ring, creating regions of electron deficiency that dictate the molecule's reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity of this compound. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons in chemical reactions.

The HOMO represents the electron-donating capability (nucleophilicity), while the LUMO indicates the electron-accepting ability (electrophilicity). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govaimspress.com A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. nih.gov For pyridine derivatives, DFT calculations are used to determine these orbital energies and their gap, providing insights into potential charge transfer interactions within the molecule. nih.govscirp.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netreadthedocs.io The MEP surface is colored to represent different electrostatic potential values, typically with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.netwolfram.com

For molecules like this compound, MEP analysis, often performed using DFT calculations, can identify sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to create significant positive potential on the pyridine ring, making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro group would exhibit negative potential, indicating sites for potential electrophilic interaction. researchgate.net The topology of the MESP, including the identification of critical points, offers a detailed understanding of bonding and reactivity patterns. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. These methods allow for the exploration of reaction pathways and the prediction of their outcomes.

Transition State Search and Energy Barrier Calculation

The study of reaction mechanisms heavily relies on the identification of transition states and the calculation of their corresponding energy barriers. Computational methods, particularly those based on DFT, are employed to locate the geometry of the transition state—the highest energy point along the reaction coordinate. chemrxiv.org The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. chemrxiv.org

For reactions involving pyridine derivatives, computational chemists can model the interaction with other reagents and map out the potential energy surface to find the lowest energy path from reactants to products. nih.gov This involves sophisticated algorithms for transition state searching and subsequent calculation of vibrational frequencies to confirm the nature of the stationary points.

Prediction of Regioselectivity and Stereoselectivity

Computational modeling is instrumental in predicting the regioselectivity and stereoselectivity of reactions, such as cycloadditions, involving this compound. nih.gov Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

By calculating the energies of different possible transition states leading to various regioisomeric and stereoisomeric products, chemists can predict the major product of a reaction. nih.gov Theories like FMO theory can also be applied to rationalize the observed or predicted selectivity. The interaction between the HOMO of one reactant and the LUMO of the other determines the favored reaction pathway. imperial.ac.uk For instance, in a [3+2] cycloaddition reaction, the analysis of the frontier orbitals of the nitrone and the dipolarophile can explain the observed regioselectivity. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman Shifts)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules such as this compound. mdpi.com Theoretical calculations can provide valuable insights into the vibrational and magnetic resonance spectra, aiding in the structural elucidation and characterization of the compound.

Quantum chemical calculations are employed to determine the optimized molecular geometry and to simulate vibrational spectra. nih.gov For instance, the B3LYP functional combined with basis sets like 6-311G(d,p) or cc-pVTZ is commonly used to compute theoretical vibrational frequencies. nih.govjocpr.com These calculated frequencies for Infrared (IR) and Raman spectra are often scaled by a factor to improve agreement with experimental data. nih.gov The potential energy distribution (PED) analysis is then utilized to assign the calculated vibrational modes to specific functional groups and types of vibrations, such as stretching, bending, and torsional modes. nih.gov For a molecule like this compound, this would involve predicting the characteristic vibrational frequencies for the C-H, C-N, N-O, and C-F bonds, as well as the pyridine ring vibrations.

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. These theoretical predictions are valuable for interpreting experimental NMR spectra and for confirming the chemical structure of the molecule.

While specific experimental spectroscopic data for this compound is not widely published, theoretical predictions for similar substituted pyridines and nitroaromatic compounds provide a strong basis for what to expect. For example, studies on related nitro-substituted pyridines have successfully correlated theoretical calculations with experimental FT-IR and FT-Raman spectra. nih.gov

Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1530 - 1560
NO₂Symmetric Stretch1340 - 1370
CF₃Symmetric Stretch1250 - 1350
CF₃Asymmetric Stretch1100 - 1200
Pyridine RingC=N Stretch1580 - 1620
Pyridine RingC=C Stretch1450 - 1600
C-HAromatic Stretch3000 - 3100

Note: The data in this table is illustrative and based on typical ranges for these functional groups in related molecules. Actual values would require specific computational studies on this compound.

Quantum Chemical Studies on Aromaticity and Substituent Effects

Quantum chemical studies offer deep insights into the electronic structure of this compound, particularly concerning its aromaticity and the effects of its powerful electron-withdrawing substituents. The nitro (NO₂) and trifluoromethyl (CF₃) groups significantly influence the electron distribution and reactivity of the pyridine ring.

The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. researchgate.netlibretexts.org It can delocalize the π-electrons from the aromatic ring, which can lead to a decrease in the aromatic character of the ring. researchgate.net The trifluoromethyl group is also a potent electron-withdrawing group, primarily through a strong inductive effect due to the high electronegativity of the fluorine atoms. mdpi.com The presence of both these groups on the pyridine ring is expected to substantially reduce the electron density of the ring system.

Aromaticity can be quantitatively assessed using computational descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on nitro-substituted aromatic compounds have shown that strong π-electron interactions with electron-donating substituents can decrease the aromatic character, as evidenced by HOMA values. researchgate.net In the case of this compound, both substituents are electron-withdrawing, which would lead to a significant polarization of the π-electron system.

The substituent effects also dictate the reactivity of the molecule. The electron-withdrawing nature of the NO₂ and CF₃ groups deactivates the pyridine ring towards electrophilic substitution, making it less reactive than benzene (B151609) or pyridine itself. libretexts.org Conversely, these substituents activate the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). Computational models like the condensed-to-atom condensed Fukui function and dual descriptor can predict the most likely sites for nucleophilic or electrophilic attack.

Investigation of Non-Linear Optical (NLO) Properties

Computational methods are instrumental in the investigation of the non-linear optical (NLO) properties of organic molecules. journaleras.com Compounds with large hyperpolarizability values are of interest for applications in optoelectronics. journaleras.com The NLO properties of molecules like this compound can be predicted through quantum chemical calculations.

The key parameters that determine the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com These properties can be calculated using DFT methods, such as B3LYP or HSEH1PBE, with appropriate basis sets like 6-311+G(d,p). journaleras.com

The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups, attached to a π-conjugated system like the pyridine ring, can lead to significant intramolecular charge transfer and, consequently, a large NLO response. researchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response, and a high value indicates that the material could be a good candidate for applications like frequency doubling of light. ibm.com

For instance, computational studies on other substituted pyridines, such as 5-(trifluoromethyl)pyridine-2-thiol, have shown that the presence of the trifluoromethyl group contributes to a significant first-order hyperpolarizability, suggesting its potential as an NLO material. journaleras.com Similarly, nitro-substituted pyridines like 2-cyclooctylamino-5-nitropyridine have been investigated for their NLO properties. ibm.com Given the combined electron-withdrawing strength of the nitro and trifluoromethyl groups in this compound, it is plausible to predict that this molecule would exhibit notable NLO properties.

Table 2: Illustrative Calculated NLO Properties for this compound

PropertySymbolIllustrative Calculated Value (a.u.)
Dipole Momentμ> 3.0 D
Mean Polarizabilityα> 50 a.u.
First Hyperpolarizabilityβ> 100 a.u.

Note: The data in this table is illustrative and based on values for similar molecules. Actual values would require specific computational studies on this compound.

Applications As a Synthetic Intermediate for Complex Molecules

Role in the Synthesis of Diverse Heterocyclic Compounds

The pyridine (B92270) ring is a fundamental structural motif in numerous natural products and synthetic compounds. nih.gov The functional groups on 2-nitro-3-(trifluoromethyl)pyridine allow for its elaboration into a variety of other heterocyclic systems. The nitro group, in particular, can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of different functionalities. nih.gov

For instance, studies on related 3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This type of reaction allows for the creation of novel thioether-substituted pyridines. Similarly, the core structure can be used to build fused heterocyclic systems. The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, for example, demonstrates how a trifluoromethyl-substituted ring can be a starting point for creating more elaborate fused ring systems like furopyridines. researchgate.net The conversion often involves multiple steps, such as creating a chlorinated intermediate which is then subjected to nucleophilic substitution to build the final heterocyclic product. researchgate.net

The general reactivity of nitropyridines facilitates their functionalization in diverse ways, leading to the synthesis of novel or otherwise difficult-to-access pyridine derivatives. nih.gov

Precursor for Advanced Organic Materials

The unique electronic properties of trifluoromethyl- and nitro-substituted pyridines make them attractive candidates for the development of advanced organic materials. A closely related compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP), has been identified as a novel and powerful matrix for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI). nih.gov HNTP exhibits strong ultraviolet absorption, high chemical stability, and low background interference, which are excellent characteristics for this application, outperforming commonly used matrices in the detection of metabolites in biological tissues. nih.gov

Furthermore, pyridine-based structures are integral to the design of electron-transporting organic semiconductors. beilstein-journals.org Synthetic routes involving the functionalization of a core pyridine structure, such as the Sonogashira coupling of halogenated pyridines, lead to complex molecules with desirable photophysical properties. beilstein-journals.org The incorporation of the trifluoromethyl group is known to influence the electronic characteristics of molecules, making derivatives of this compound potential building blocks for new functional materials with applications in electronics and photonics. nih.gov

Intermediate in Agrochemical Development (Focusing on Synthesis Pathways)

The trifluoromethylpyridine (TFMP) moiety is a key structural component in numerous active ingredients for agrochemicals, particularly herbicides and insecticides. nih.govresearchgate.net The synthesis of these commercial products often relies on key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govjst.go.jp These intermediates are typically produced on an industrial scale through vapor-phase chlorination and fluorination reactions starting from 3-picoline. jst.go.jp

In these complex reaction schemes, 2-chloro-3-(trifluoromethyl)pyridine (B31430) is also obtained as a product. nih.govjst.go.jp This compound serves as an important intermediate for several commercial products, including the herbicide flazasulfuron (B46402). agropages.com The synthesis pathway to flazasulfuron utilizes 2-chloro-3-trifluoromethyl pyridine. agropages.com Given that the nitro group in this compound can be replaced with a chloro group via nucleophilic substitution reactions, it represents a potential synthetic precursor to this key agrochemical intermediate. The general synthetic utility of converting a nitro-substituted pyridine to a chloro-substituted one is a well-established transformation in organic chemistry.

Table 1: Key Intermediates in Agrochemical Synthesis Derived from Trifluoromethylpyridines

Intermediate Compound Precursor Key Application/Product Citation
2-Chloro-3-(trifluoromethyl)pyridine 3-Picoline Intermediate for Flazasulfuron nih.gov, agropages.com
2-Chloro-5-(trifluoromethyl)pyridine (CTF) 3-Picoline Intermediate for Pyridalyl, Fluazifop-butyl nih.gov, agropages.com

This table provides an interactive overview of significant intermediates in the agrochemical industry that are structurally related to this compound.

Building Block for Complex Molecular Architectures and Scaffolds

In modern chemical synthesis, there is a growing interest in using well-defined molecular building blocks to construct larger, functional supramolecular assemblies and complex molecular architectures. frontiersin.orgmdpi.com The defined substitution pattern and reactive sites of this compound make it a valuable building block for this purpose. Trifluoromethoxylated pyridines, for example, are considered valuable scaffolds that can be elaborated through reactions like amidations and cross-coupling to create new functional molecules for drug discovery and materials science. nih.gov

The concept extends to molecularly imprinted polymers (MIPs), where functional monomers are designed to create specific recognition sites. kent.ac.uk Pyridine-based monomers are used to create synthetic materials with a "memory" for a target molecule, highlighting the utility of the pyridine scaffold in designing materials with tailored properties. kent.ac.uk The reactivity of the nitro group on this compound allows for its covalent integration into larger polymer structures or its use as a foundational scaffold upon which complex side chains can be built, leading to intricate three-dimensional architectures.

Integration into Multistep Synthesis of Specialty Chemicals

The synthesis of specialty chemicals often involves sequential, multistep reaction pathways where the product of one step becomes the reactant for the next. This compound and its derivatives are well-suited for integration into such synthetic chains.

Table 2: Examples of Multistep Synthesis Reactions

Starting Material Reagent(s) Product Citation
5-Nitro-3-(trifluoromethyl)pyridin-2-ol SOCl₂, DMF 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320) chemicalbook.com

This interactive table showcases specific reactions where derivatives of this compound are used in multistep synthetic sequences.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for related trifluoromethyl- and nitropyridine derivatives often involve multi-step processes, such as the nitration of a pre-existing trifluoromethylpyridine or the trifluoromethylation of a nitropyridine. For example, the synthesis of related isomers often involves the nitration of a corresponding methylpyridine followed by trifluoromethylation or the chlorination of a pyridin-2-ol precursor followed by substitution reactions. chemicalbook.comevitachem.com A significant future goal is the development of more convergent and atom-economical routes to 2-nitro-3-(trifluoromethyl)pyridine.

Research could focus on:

Direct C-H Functionalization: Investigating catalytic methods for the direct and regioselective nitration and trifluoromethylation of pyridine (B92270) itself or simple substituted pyridines. This would eliminate the need for pre-functionalized starting materials, reducing step count and waste.

Novel Building Blocks: Exploring cyclocondensation reactions using novel, highly functionalized acyclic precursors that already contain the requisite nitro and trifluoromethyl moieties. nih.gov This de novo synthesis of the pyridine ring could offer a highly efficient and modular approach.

Improved Halogen Exchange: For routes that proceed via a halogenated intermediate, such as a 2-chloro-3-nitropyridine, research into more efficient catalytic systems for the subsequent trifluoromethylation step is warranted.

A comparison of potential synthetic approaches is summarized below.

Synthetic StrategyPrecursor ExampleKey TransformationPotential Advantages
Halogenation/Nitration3-(Trifluoromethyl)pyridin-2-olChlorination followed by NitrationUtilizes available precursors chemicalbook.com
Direct Functionalization3-(Trifluoromethyl)pyridine (B54556)Regioselective C-H NitrationHigh atom economy, reduced steps
CyclocondensationFluorinated Acyclic KetonesRing formation with ammonia (B1221849) sourceHigh modularity and efficiency researchgate.net

Exploration of Unconventional Reactivity Patterns and Catalysis

The electronic nature of this compound, with its electron-deficient ring, suggests a rich and complex reactivity profile that remains largely unexplored. The strong electron-withdrawing effects of both the ortho-nitro and trifluoromethyl groups significantly influence the molecule's reactivity towards nucleophiles and electrophiles.

Future research should investigate:

Nucleophilic Aromatic Substitution (SNAr): While SNAr is expected, the regioselectivity of substitution requires detailed study. Research on related 3-nitropyridines has shown that the nitro group itself can act as a leaving group when attacked by certain nucleophiles, a reactivity pattern that should be explored for this compound. nih.gov

Metal-Catalyzed Cross-Coupling: Developing catalytic protocols for Suzuki, Stille, or Buchwald-Hartwig reactions at various positions. This would involve selective C-H activation or conversion of the nitro group into a more suitable coupling handle like a halide or triflate.

Reduction Chemistry: Investigating the selective reduction of the nitro group in the presence of the trifluoromethyl group to yield 2-amino-3-(trifluoromethyl)pyridine. This amine would be a valuable intermediate for further functionalization, serving as a key building block for pharmaceuticals and agrochemicals.

Asymmetric Synthesis Utilizing Chiral Derivatives

The this compound scaffold is an ideal starting point for the design of novel chiral ligands and catalysts. The development of asymmetric transformations to produce enantiomerically pure derivatives is a critical area for future research.

Key research avenues include:

Chiral Ligand Synthesis: The pyridine nitrogen can be used to coordinate to a metal center. Functionalizing the pyridine ring with chiral auxiliaries could lead to a new class of ligands for asymmetric catalysis.

Asymmetric Aza-Henry Reaction: Following the reduction of the nitro group to an amine and subsequent conversion to an imine, this derivative could be a substrate in asymmetric aza-Henry reactions to produce chiral β-nitroamines, which are valuable synthetic intermediates. nih.govfrontiersin.org

Chemoenzymatic Methods: Using enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of ketone derivatives of the pyridine scaffold could provide highly enantiopure chiral alcohols, which are important building blocks in medicinal chemistry. nih.gov

Recent studies on related compounds have demonstrated the feasibility of these approaches.

Asymmetric MethodTarget Chiral MoietyRelevant PrecursorPotential Application
Catalytic Friedel-CraftsChiral Pyrrole Derivativesβ-CF3 AcrylatesSynthesis of complex alkaloids rsc.org
Aza-Henry Reactionα-Trifluoromethyl β-nitroaminesN-Boc Trifluoromethyl KetiminesSynthesis of chiral diamines nih.govresearchgate.net
Chemoenzymatic ReductionChiral Secondary AlcoholsProchiral KetonesPharmaceutical intermediates nih.gov

Integration into Flow Chemistry Systems for Scalable Production

The synthesis of nitrated aromatic compounds is often highly exothermic and can involve hazardous reagents, making it an ideal candidate for the application of flow chemistry. ewadirect.comeuropa.eu Transitioning the synthesis of this compound from batch to continuous flow processes represents a significant opportunity for improving safety, efficiency, and scalability.

Future work in this area should focus on:

Developing a Continuous Nitration Module: Designing a microreactor setup for the nitration step that allows for precise control of temperature and reaction time, thereby minimizing the formation of byproducts and enhancing safety. ewadirect.com

Telescoped Synthesis: Creating a multi-step flow system where the crude product from one reaction is directly fed into the next reactor without intermediate workup and purification. For example, a system could be designed to perform nitration followed by a nucleophilic substitution or reduction in a continuous sequence. uc.pt

In-line Purification: Integrating in-line purification techniques, such as solid-phase scavenger resins or membrane separation, to remove impurities and catalysts, delivering a high-purity product directly from the reactor.

The advantages of flow chemistry, such as superior heat and mass transfer, make it particularly suitable for handling the energetic intermediates and hazardous reagents often used in the synthesis of fluorinated and nitrated compounds. durham.ac.uk

Advanced Spectroscopic Characterization of Reaction Intermediates

While standard spectroscopic techniques (NMR, IR, MS) are used to characterize final products, the study of transient intermediates remains a challenge. A deeper understanding of the reaction mechanisms involving this compound requires the use of advanced spectroscopic methods to detect and characterize short-lived species.

Future research directions include:

In-situ Spectroscopy: Employing techniques like in-situ IR or Raman spectroscopy within a reaction vessel or flow reactor to monitor the concentration of reactants, intermediates, and products in real-time.

Time-Resolved Spectroscopy: Using pump-probe laser spectroscopy to study the dynamics of photochemical reactions or other fast processes involving the compound.

MALDI Mass Spectrometry Imaging: A derivative, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576), has recently been reported as a novel matrix for MALDI-MS imaging, enhancing the detection of metabolites in tissue. nih.govacs.org This highlights the potential for developing other derivatives of the core scaffold for advanced analytical applications and studying their interactions in complex biological systems.

Multi-Scale Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. Applying multi-scale modeling to this compound can provide invaluable insights.

Key areas for computational investigation:

Quantum Mechanics (DFT): Using Density Functional Theory to calculate the molecule's electronic structure, predict spectroscopic properties (NMR, IR), and model reaction pathways. This can help elucidate mechanisms for nucleophilic substitution or C-H activation and predict regioselectivity. researchgate.net

Molecular Dynamics (MD): Simulating the behavior of the molecule in different solvent environments or its interaction with biological targets like enzymes or receptors.

Process Modeling: Combining kinetic data obtained from DFT calculations with fluid dynamics models to simulate and optimize performance in a flow reactor system, predicting yield and purity under various process conditions.

By integrating these computational approaches, researchers can build a comprehensive, predictive understanding of the chemistry of this compound, from the molecular to the industrial scale.

Q & A

Q. What are the common synthetic routes for 2-nitro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence product yield?

Q. How can researchers optimize the regioselectivity of substitution reactions at the nitro group in this compound?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. The nitro group’s meta-directing effect can be modulated using protecting groups (e.g., Boc for amines) or catalytic systems . For example, Pd-catalyzed C-H activation with directing groups (e.g., pyridine N-oxide) enables functionalization at specific positions. Computational modeling (DFT) predicts transition-state energies to guide solvent selection (e.g., DMSO enhances nucleophilicity at the nitro group’s ortho position) .

  • Case Study : In a 2024 study, replacing HNO₃ with AcONO₂ in nitration reduced 4-nitro isomer formation from 20% to <5% by minimizing electrophilic attack at the 4-position .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer :
  • Cross-Validation : Use multiple computational methods (e.g., DFT, MP2) to compare activation barriers with experimental kinetic data.

  • Isotopic Labeling : Track reaction pathways (e.g., ¹⁵N-labeled nitro groups) to confirm intermediates observed in simulations.

  • In Situ Spectroscopy : Raman or UV-Vis monitoring detects transient species (e.g., Meisenheimer complexes in nucleophilic aromatic substitution) that may not align with static computational models.

  • Solvent Effects : Re-run simulations with explicit solvent models (e.g., COSMO-RS) to account for solvation dynamics overlooked in gas-phase calculations .

    • Example :
      A 2023 study resolved discrepancies in nitro-group reduction kinetics by combining DFT with microfluidic reaction monitoring, revealing solvent-coordinated intermediates not predicted in silico .

Specialized Research Considerations

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The -CF₃ group enhances hydrolytic stability due to its strong electron-withdrawing effect, which deactivates the pyridine ring toward electrophilic attack. Under basic conditions (pH >10), the nitro group may undergo partial reduction to -NH₂, but the -CF₃ group mitigates ring-opening reactions. Stability assays (e.g., HPLC tracking degradation products) in buffered solutions (pH 1-13) are recommended for applications in drug formulation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer :
  • Catalyst Loading : Asymmetric hydrogenation requires chiral ligands (e.g., BINAP) at >1 mol%, increasing costs.
  • Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) is essential but time-consuming.
  • Byproduct Formation : Trace metal residues from Pd catalysts can accelerate racemization. Chelating resins (e.g., QuadraPure™) improve purity during workup .

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